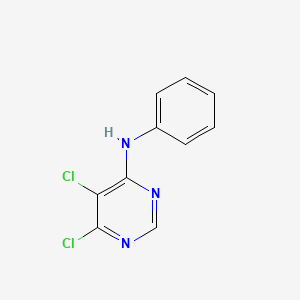

5,6-Dichloro-N-phenylpyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61810-05-7 |

|---|---|

Molecular Formula |

C10H7Cl2N3 |

Molecular Weight |

240.09 g/mol |

IUPAC Name |

5,6-dichloro-N-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C10H7Cl2N3/c11-8-9(12)13-6-14-10(8)15-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) |

InChI Key |

SZXIPBSEIUERGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Synthesis of 5,6-Dichloro-N-phenylpyrimidin-4-amine

The synthesis of this compound is principally achieved through two well-established chemical transformations. The classical approach involves the direct displacement of a chlorine atom from a polychlorinated pyrimidine (B1678525) precursor via a Nucleophilic Aromatic Substitution (SNAr) reaction with aniline (B41778). A more modern and versatile alternative is the use of Palladium-catalyzed amination protocols, which facilitate the coupling of the pyrimidine core with an amine.

Nucleophilic aromatic substitution is a fundamental reaction class for functionalizing electron-deficient aromatic rings, such as pyrimidines. nih.gov The presence of multiple chlorine atoms and electron-withdrawing nitrogen atoms within the pyrimidine ring activates it for nucleophilic attack, making the SNAr pathway a viable synthetic route. nih.govyoutube.com

The synthesis of N-arylpyrimidin-4-amines can be accomplished through the reaction of a polychlorinated pyrimidine with aniline. In the case of this compound, a logical precursor would be 4,5,6-trichloropyrimidine (B159284). The reaction proceeds via the nucleophilic attack of aniline's nitrogen atom on one of the electrophilic carbon atoms of the pyrimidine ring, leading to the displacement of a chloride ion.

This method is analogous to the synthesis of other substituted pyrimidine derivatives where a chloro group is displaced by an aniline. For instance, the synthesis of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines involves the nucleophilic displacement of a 4-chloro group by various substituted anilines. nih.govnih.gov Similarly, regioselective SNAr reactions on 2,4-dichloroquinazoline (B46505) precursors with aniline nucleophiles are well-documented to occur preferentially at the 4-position. nih.gov The general principle involves heating the polychlorinated precursor with the aniline, often in a suitable solvent and sometimes with an acid catalyst to facilitate the reaction. nih.gov

The outcome of the SNAr reaction is highly dependent on the specific conditions employed. Factors such as solvent, temperature, and the presence of catalysts can significantly impact the reaction's yield and regioselectivity—determining which of the chlorine atoms is preferentially substituted.

For polychlorinated pyrimidines, the chlorine atoms at different positions exhibit varying degrees of reactivity. For example, in the amination of 5-bromo-2,4-dichloro-6-methylpyrimidine, substitution occurs preferentially at the C4 position over the C2 position. arabjchem.org This regioselectivity is a critical consideration in designing a synthesis for this compound from a precursor like 4,5,6-trichloropyrimidine.

The choice of solvent and catalyst is also crucial. Reactions are often conducted in alcohols like isopropanol (B130326) or ethanol (B145695) at reflux temperatures. nih.govarabjchem.org The addition of a catalytic amount of acid, such as concentrated HCl, can be used to protonate the pyrimidine ring, further activating it towards nucleophilic attack. nih.gov Conversely, bases may also be employed. researchgate.net The electronic properties of the aniline nucleophile also play a role; anilines with weakly deactivating groups can sometimes yield high conversions. ntnu.no

Below is a table summarizing the general influence of reaction conditions on SNAr amination of chloropyrimidines, based on analogous reactions.

| Parameter | Condition | General Effect on Yield/Regioselectivity | Source(s) |

| Precursor | 2,4-Dichloropyrimidine derivative | Substitution is often favored at the C4 position over the C2 position. | nih.govarabjchem.org |

| Solvent | Isopropanol, Ethanol | Common solvents that facilitate the reaction at reflux temperatures. | nih.govarabjchem.org |

| Catalyst | Concentrated HCl (acidic) | Can increase the electrophilicity of the pyrimidine ring, potentially increasing reaction rate. | nih.gov |

| Temperature | Reflux | Higher temperatures are typically required to overcome the activation energy for disrupting aromaticity. | youtube.comnih.govarabjchem.org |

| Nucleophile | Substituted Anilines | Electron-withdrawing or donating groups on the aniline can affect its nucleophilicity and the overall reaction rate. | ntnu.no |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for forming C-N bonds. ccspublishing.org.cnnih.gov This methodology offers a powerful alternative to classical SNAr reactions, often providing higher yields and greater functional group tolerance under milder conditions. ccspublishing.org.cnnih.gov

The Buchwald-Hartwig amination facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is broadly applicable to the synthesis of N-aryl pyrimidinamines. ccspublishing.org.cnnih.gov In the context of synthesizing this compound, one could envision a reaction between a 4-amino-5,6-dichloropyrimidine (B1324976) and an aryl halide, or more commonly, the coupling of a polychlorinated pyrimidine with aniline.

This approach has been successfully used for the N-arylation of various aminopyrimidines and related N-heterocycles. nih.govnih.gov The general transformation involves the reaction of the chloro-substituted pyrimidine with aniline, catalyzed by a palladium complex. This method has proven efficient for a number of amines, although yields can vary depending on the specific substrates. ccspublishing.org.cn

The success of a Palladium-catalyzed amination is critically dependent on the choice of the ancillary ligand on the palladium center and the base used in the reaction. ccspublishing.org.cnnih.gov The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition, reductive elimination). The base is required to deprotonate the amine and regenerate the active catalyst.

A variety of phosphine-based ligands have been developed for C-N cross-coupling. Ligands like BINAP, DavePhos, and Xantphos have been successfully employed in the amination of chloro-N-heterocycles. ccspublishing.org.cnnih.govnih.gov The choice of ligand can influence catalyst activity and stability, with some ligands being more effective for sterically hindered substrates. nih.gov

The selection of the base is equally important. Common bases include sodium tert-butoxide (tBuONa) and potassium carbonate (K2CO3). ccspublishing.org.cnnih.gov The strength and solubility of the base can significantly affect the reaction rate and yield. Optimization of the catalyst, ligand, and base system is a routine part of developing an efficient cross-coupling protocol. ccspublishing.org.cn

The following table illustrates typical components and conditions optimized for Palladium-catalyzed amination of chloro-heterocycles.

| Component | Examples | Role/Effect | Source(s) |

| Palladium Source | Pd₂(dba)₃, Pd(dba)₂, Dichlorobis(triphenylphosphine)Pd(II) | The source of the active Pd(0) catalyst. | ccspublishing.org.cnnih.govnih.gov |

| Ligand | Xantphos, BINAP, DavePhos | Stabilizes the catalyst and facilitates the C-N bond formation. Choice can impact yield and substrate scope. | ccspublishing.org.cnnih.govnih.gov |

| Base | NaOtBu, K₂CO₃ | Deprotonates the amine nucleophile and participates in the catalytic cycle. | ccspublishing.org.cnnih.gov |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. | nih.govnih.gov |

| Atmosphere | Nitrogen, Argon | Reactions are run under an inert atmosphere to prevent catalyst degradation. | nih.govnih.gov |

Cyclization Reactions for Pyrimidine Ring Formation

The formation of the core pyrimidine ring is the foundational step in the synthesis of many complex heterocyclic systems. While direct cyclization to form a 5,6-dichlorinated pyrimidine is not commonly reported, the prevalent strategy involves the construction of a pyrimidine ring, which is subsequently chlorinated. A well-established method for creating the pyrimidine nucleus involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as guanidine (B92328) or urea.

For instance, a general and effective route to substituted 2-aminopyrimidines begins with the condensation of a monosubstituted malonic acid diester with guanidine. This reaction, typically carried out in the presence of a strong base like sodium ethoxide, yields a 5-substituted 2-amino-4,6-dihydroxypyrimidine. acs.orgnih.gov The resulting dihydroxypyrimidine serves as a crucial precursor for subsequent chlorination steps.

The conversion of the hydroxyl groups to chloro substituents is efficiently achieved using chlorinating agents such as phosphorus oxychloride (POCl₃). mdpi.com The Vilsmeier-Haack-Arnold reagent (formed from POCl₃ and a tertiary amide like N,N-dimethylformamide) is also a highly effective system for this transformation, often providing high yields of the corresponding dichloropyrimidines. acs.orgnih.gov This two-step sequence—cyclization followed by chlorination—provides a versatile entry into various 5-substituted-4,6-dichloropyrimidin-2-amines, which are key intermediates for further derivatization. acs.orgnih.gov

Synthesis of Related Dichlorophenylpyrimidin-amine Analogues and Derivatives

The synthesis of the parent compound, this compound, is logically approached through the nucleophilic aromatic substitution (SNAr) reaction of 4,5,6-trichloropyrimidine with aniline. Studies on the isomeric 2,4,6-trichloropyrimidine (B138864) have shown that reaction with anilines preferentially occurs at the C4 position, yielding 4-anilino-2,6-dichloropyrimidine as the major product. acs.org This regioselectivity is attributed to the higher electrophilicity of the C4 and C6 positions in the pyrimidine ring. By analogy, the reaction of 4,5,6-trichloropyrimidine with aniline is expected to proceed with high selectivity at the C4 position to furnish the target this compound.

Introduction of Varied Substituents at Pyrimidine and Phenyl Moieties

The dichloropyrimidine scaffold allows for the sequential and regioselective introduction of various substituents. The chlorine atoms at positions 4 and 6 of the pyrimidine ring are susceptible to nucleophilic displacement, enabling the synthesis of a diverse library of analogues.

Nucleophilic aromatic substitution (SNAr) is the primary method for introducing a wide range of functionalities. Reactions of dichloropyrimidines with various amines, including aliphatic, cyclic, and aromatic amines, have been extensively studied. researchgate.netresearchgate.net These reactions are typically performed in a suitable solvent, often in the presence of a base such as triethylamine (B128534) or potassium carbonate, to neutralize the liberated HCl. researchgate.net For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has been shown to react with different amines in refluxing ethanol with triethylamine to provide monosubstituted products. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient method for forming C-N bonds, particularly with less nucleophilic anilines. nih.gov Similarly, Suzuki coupling reactions can be employed to introduce varied aryl or heteroaryl substituents at the chloro-positions of the pyrimidine ring by reacting with the corresponding boronic acids. nih.gov These methodologies allow for systematic structural modifications at both the pyrimidine core and the N-phenyl moiety, facilitating the exploration of structure-activity relationships.

Table 1: Examples of Synthesized Dichloropyrimidine Analogues

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline / NaOH | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60% | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines / TEA | Mono-substituted aminopyrimidines | - | researchgate.net |

| 4,6-Dichloropyrimidine (B16783) | Adamantane-containing amines | N-(6-chloropyrimidin-4-yl)adamantaneamines | 55-75% | researchgate.net |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl bromides / Pd(II), xantphos | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | 27-82% | nih.gov |

Preparation of Phosphoryl-Containing Pyrimidine Derivatives

The introduction of a phosphorus-containing moiety, such as a phosphonate (B1237965) group, onto the pyrimidine framework can significantly alter the molecule's physicochemical and biological properties. Several synthetic strategies have been developed for the preparation of pyrimidine derivatives bearing a phosphonate group.

One effective method is the Mannich-type three-component reaction involving a pyrimidine-containing amine, an aldehyde, and a phosphite. acs.orgbiorxiv.org This reaction, often catalyzed by a Lewis acid like magnesium perchlorate, allows for the direct formation of α-amino phosphonates. For example, a series of novel α-amino phosphonate derivatives with a pyrimidinyl moiety were synthesized through this one-pot reaction of aldehydes, amines, and phosphites. acs.orgbiorxiv.org

Another approach involves the reaction of α-substituted N-(tosylmethyl)thioureas with the sodium enolate of diethyl (2-oxopropyl)phosphonate. This leads to the formation of diethyl (4-hydroxy-2-thioxohexahydropyrimidin-5-yl)phosphonates, which can be subsequently dehydrated to yield diethyl (2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phosphonates. researchgate.net Acyclic nucleoside phosphonates can also be synthesized by the alkylation of a pyrimidine base with a suitable precursor containing a phosphonomethoxyalkyl group. These methods provide access to a range of pyrimidinyl phosphonates for further chemical and biological investigation.

Synthesis of Bicyclic Pyrimidine Systems (Pyrimidopyrimidines)

The fusion of a second ring onto the pyrimidine core leads to the formation of bicyclic systems such as pyrimidopyrimidines, which are of considerable interest in medicinal chemistry. The synthesis of these fused heterocycles often involves the intramolecular cyclization of a suitably functionalized pyrimidine precursor.

A common strategy for constructing the pyrimido[4,5-d]pyrimidine (B13093195) skeleton involves utilizing a pyrimidine bearing vicinal amino and reactive groups. For instance, the reaction of 2,4,6-triaminopyrimidine (B127396) with amines and formaldehyde (B43269) can lead to the formation of 6-substituted-2,4-diamino-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidines. In this case, the formaldehyde acts as a one-carbon bridging unit to facilitate the cyclization.

Another powerful approach is the intramolecular nucleophilic aromatic substitution. A pyrimidine with a nucleophilic side chain can undergo cyclization by displacing a leaving group on the pyrimidine ring. For example, macrocyclization of a 5-bromo-2,4-dichloropyrimidine (B17362) derivative, which was first substituted at the 4-position with a diamine linker and then at the 2-position with a sulfonyl chloride, was achieved via an intramolecular SNAr, where the terminal amine of the linker displaces the 5-bromo substituent to form a macrocyclic pyrimidopyrimidine system. These strategies highlight the versatility of substituted aminopyrimidines as precursors for the synthesis of more complex, fused heterocyclic systems.

Chemical Reactivity and Derivatization Studies

Nucleophilic Substitution Reactions of Chlorine Atoms

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the ring nitrogens (C2, C4, and C6). acs.org Halogen atoms at these positions are excellent leaving groups, making compounds like 5,6-Dichloro-N-phenylpyrimidin-4-amine valuable precursors for introducing a variety of nucleophiles. mdpi.com The general order of reactivity for halogen displacement on the pyrimidine ring is C4(6) > C2 >> C5. acs.org

In this compound, the two chlorine atoms are situated at the C5 and C6 positions. The N-phenylamino group at C4, being an electron-donating group, influences the electrophilicity of the adjacent carbon centers. The reactivity of the C-Cl bonds towards nucleophiles is not identical. The C6 position is para to one ring nitrogen (N1) and ortho to the other (N3), which significantly stabilizes the negative charge in the Meisenheimer intermediate formed during an SNAr reaction. In contrast, the C5 position is meta to both ring nitrogens, offering less stabilization. Consequently, nucleophilic attack is predicted to occur preferentially at the C6 position.

Studies on structurally similar 4,6-dichloropyrimidines demonstrate that substitution patterns can be controlled by the choice of nucleophile and reaction conditions. For instance, in symmetrically substituted 4,6-dichloropyrimidines, the reaction with amines under stoichiometric control proceeds effectively. mdpi.com However, the electronic influence of the C4-substituent in the target molecule breaks this symmetry, directing the initial substitution to C6.

Table 1: Nucleophilic Substitution Reactions on Dichloropyrimidine Scaffolds This table presents data from related dichloropyrimidine systems to illustrate typical reagents and conditions.

| Starting Material | Nucleophile/Reagents | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) | Various amines, TEA, EtOH, reflux | C4 or C6 (mono-substitution) | 2-Amino-4-chloro-6-aminopyrimidine-5-carbaldehyde derivatives | mdpi.comresearchgate.net |

| 4,6-Dichloro-5-nitropyrimidine | N-benzylamine, TEA, DCM | C4 and C6 (di-substitution) | 4,6-Bis(benzylamino)-5-nitropyrimidine | chemrxiv.org |

| 2,4-Dichloropyrimidine | Neutral nitrogen nucleophiles | C4 (major), C2 (minor) | Mixture of 4-amino-2-chloropyrimidine (B189420) and 2-amino-4-chloropyrimidine | acs.org |

Achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is paramount in multi-step synthesis. For this compound, the primary goal is often the selective monosubstitution of the more reactive C6-chloro group. This can be achieved by carefully controlling the reaction parameters: using a single equivalent of the nucleophile, maintaining low reaction temperatures, and selecting appropriate solvents and bases. researchgate.net

However, several side reactions can lead to the formation of byproducts. The most common byproduct is the di-substituted pyrimidine, resulting from the substitution of both chlorine atoms. This occurs when an excess of the nucleophile is used or when the reaction is conducted at elevated temperatures for extended periods. chemrxiv.org Another potential side reaction is solvolysis, where the solvent (e.g., ethanol (B145695), methanol) acts as a nucleophile, particularly in the presence of a strong base, leading to the formation of undesired alkoxy-substituted pyrimidines. mdpi.comresearchgate.net In some cases, unexpected substitution of other groups, such as a nitro group, by chloride has been observed under harsh chlorinating conditions. researchgate.net

Table 2: Conditions Influencing Chemoselectivity and Byproduct Formation Illustrative examples from related pyrimidine chemistry.

| Desired Transformation | Conditions to Favor | Potential Byproduct | Conditions Favoring Byproduct | Reference |

|---|---|---|---|---|

| Monosubstitution at C6 | 1 equivalent of nucleophile, low temperature (e.g., 0 °C to rt) | Disubstitution | >2 equivalents of nucleophile, elevated temperature | chemrxiv.org |

| Amination | Aprotic solvent (e.g., THF, Dioxane) | Alkoxylation (Solvolysis) | Alcoholic solvent (e.g., EtOH) with strong base, reflux | mdpi.comresearchgate.net |

| Selective C-C Coupling | Palladium catalyst, specific ligand | Homocoupling of boronic acid | Inefficient catalyst system, high temperature | core.ac.uk |

Further Functionalization of the Pyrimidine Ring

Following the selective substitution of the C6-chloro group, the remaining C5-chloro atom can be used as a handle for further diversification. While a second SNAr reaction at C5 is possible, it typically requires more forcing conditions due to its lower intrinsic reactivity. A more versatile and widely used approach for functionalizing such C-Cl bonds is through palladium-catalyzed cross-coupling reactions. acs.org

Methods like the Suzuki-Miyaura (using organoboron reagents), Stille (organotin reagents), and Sonogashira (terminal alkynes) couplings allow for the formation of new carbon-carbon bonds. acs.orgresearchgate.net The Suzuki-Miyaura reaction is particularly prevalent due to the commercial availability and stability of boronic acids. mdpi.commdpi.comresearchgate.netnih.gov These reactions enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C5 position, dramatically increasing the molecular complexity of the pyrimidine scaffold. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. mdpi.comnih.gov

Table 3: Examples of Suzuki-Miyaura Coupling on Chloro-Heterocycles This table provides representative conditions for palladium-catalyzed cross-coupling reactions.

| Substrate | Coupling Partner | Catalyst System | Solvent/Base | Yield | Reference |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | 1,4-Dioxane / K₃PO₄ | Good | mdpi.com |

| 2,4-Dichloropyridines | Arylboronic acids | Pd/IPr | - | Moderate to Good | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | 1,4-Dioxane-H₂O / K₃PO₄ | Moderate to Good | nih.gov |

Modifications of the N-Phenyl Moiety

The N-phenyl group attached at the C4 position is also amenable to chemical modification, offering another site for derivatization. The amino linkage (-NH-) is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) on the phenyl ring. rsc.org Standard electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation could potentially be performed on this ring.

However, the practicality of these reactions is complicated by the presence of the pyrimidine core. The basic nitrogen atoms of the pyrimidine ring can be protonated under acidic conditions typical for many EAS reactions, which would deactivate the entire molecule. uoanbar.edu.iq Furthermore, the pyrimidine ring itself can be sensitive to strong oxidants or electrophiles. Therefore, any planned modification of the N-phenyl moiety requires careful selection of reaction conditions to ensure compatibility with the heterocyclic system and avoid undesired side reactions. Alternatively, the desired functionality can be introduced on the aniline (B41778) starting material before its initial coupling to the dichloropyrimidine core.

Formation of Condensed Heterocyclic Systems

Substituted pyrimidines are excellent precursors for the synthesis of fused bicyclic heterocycles, which are prevalent in medicinal chemistry and natural products. researchgate.netnih.govsciencescholar.uscore.ac.uk The arrangement of functional groups in derivatives of this compound is particularly well-suited for intramolecular cyclization reactions to form condensed systems. researchgate.netrsc.org

A common and powerful strategy involves the synthesis of a 4,5-diaminopyrimidine (B145471) derivative. This can be achieved by first substituting the C6-Cl, followed by reduction of the C5-Cl (dehalogenation), nitration at C5, and subsequent reduction of the nitro group. A more direct route would involve substituting the C5-Cl with an amino group (or a precursor). The resulting 4,5-diaminopyrimidine is the classical precursor to the purine (B94841) ring system. nih.govresearchgate.net Cyclization of the diamine with reagents such as formic acid, triethyl orthoformate, or various aldehydes furnishes the fused imidazole (B134444) ring, yielding purine analogs. researchgate.netmicrobenotes.com Other fused systems, such as pteridines or pyrimido[4,5-d]pyrimidines, can also be accessed from appropriately functionalized pyrimidine precursors. nih.govmdpi.com

Table 4: Synthesis of Condensed Heterocycles from Substituted Pyrimidines This table outlines common cyclization strategies to form fused ring systems.

| Pyrimidine Precursor | Cyclizing Reagent | Condensed System Formed | General Reaction Type | Reference |

|---|---|---|---|---|

| Pyrimidine-4,5-diamine | Formic acid or Triethyl orthoformate | Purine | Intramolecular cyclocondensation | researchgate.netresearchgate.netmicrobenotes.com |

| Pyrimidine-4,5-diamine | α-Dicarbonyl compound | Pteridine | Condensation | core.ac.uk |

| 2-Amino-4-chloro-5-ethoxymethylene-aminopyrimidine | Heat (inert solvent) | Purine | Intramolecular cyclization | researchgate.net |

| ortho-Substituted aminophenyl pyrimidine | Various reagents | Fused Benzodiazepines/Benzoxazines | Intramolecular cyclization | rsc.org |

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Research

The emergence of antimicrobial resistance has spurred research into new classes of compounds with antibacterial and antifungal properties. Pyrimidine (B1678525) derivatives have been a focus of such research. semanticscholar.org

Table 1: Examples of Antibacterial Activity for Various Compounds This table presents data for other compounds to illustrate typical findings in antibacterial research.

| Compound/Extract Type | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Plant Extracts | Escherichia coli | Inhibitory effects observed | researchgate.net |

| Plant Extracts | Staphylococcus aureus | Inhibitory effects observed | researchgate.net |

| Probiotic Strain Products | Bacillus subtilis | Growth suppression | clinmedjournals.org |

| Piper betle Beads | Staphylococcus aureus | 100% antibacterial efficiency in batch tests | nih.gov |

| Piper betle Beads | Escherichia coli | 100% antibacterial efficiency in batch tests | nih.gov |

Investigations into novel antifungal agents often target clinically relevant fungi such as Candida albicans, a common cause of candidiasis, and Aspergillus niger, which can cause aspergillosis. nih.govijbpsa.comresearchgate.net Synthetic compounds, including various heterocyclic derivatives, are frequently screened for their ability to inhibit the growth of these fungi. ijbpsa.commdpi.com Although specific data on 5,6-Dichloro-N-phenylpyrimidin-4-amine is limited, related heterocyclic structures have been evaluated. For instance, studies on Acrocarpospora strains have identified compounds with mild to moderate antifungal activity against both C. albicans and A. niger. nih.gov

Table 2: Examples of Antifungal Activity Studies This table presents data for other compounds to illustrate typical findings in antifungal research.

| Compound/Extract Type | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| Medicinal Plant Extracts | Candida albicans | Inhibition zones observed | nih.gov |

| Medicinal Plant Extracts | Aspergillus niger | Inhibition zones observed | nih.gov |

| Isavuconazole | Candida albicans | Antifungal activity | ijbpsa.com |

| Isavuconazole | Aspergillus niger | Antifungal activity | ijbpsa.com |

| Acrocarposporins | Candida albicans | Mild antifungal activity | nih.gov |

| Acrocarposporins | Aspergillus niger | Mild antifungal activity | nih.gov |

Antiviral Research (e.g., Herpes, Picorna, Pox groups)

The pyrimidine scaffold is a key component in many antiviral drugs, and as such, novel pyrimidine derivatives are continuously being synthesized and tested for their antiviral potential. nih.gov Research has covered a wide range of viruses, including DNA viruses like the Herpesviridae family (e.g., Herpes Simplex Virus, HSV) and various RNA viruses. nih.govmdpi.com

Studies on novel pyrimidine derivatives have demonstrated potent activity against Herpes Simplex Virus type-1 (HSV-1), with some compounds showing higher efficacy than the standard drug, acyclovir. sysrevpharm.org Furthermore, 5-substituted 2'-deoxy-4'-thiopyrimidine nucleosides have been found to be highly active against both HSV-1 and varicella-zoster virus (VZV). nih.gov While research specifically targeting the antiviral activity of this compound against Herpes, Picorna, and Pox virus groups is not widely published, the consistent antiviral activity found in related pyrimidine structures suggests this is a viable area for future investigation.

Antimalarial Activity Investigation

The fight against malaria, caused by Plasmodium parasites, is another area where pyrimidine derivatives have shown significant promise. The 2,4-diaminopyrimidine (B92962) structure is a well-known pharmacophore in antimalarial drugs, with pyrimethamine (B1678524) being a classic example. nih.gov

Research has focused on synthesizing new analogs of these 2,4-diaminopyrimidine compounds to overcome resistance and improve efficacy. nih.gov Modifications to the substituents on the pyrimidine ring have led to new derivatives with significant antimalarial activity against Plasmodium species. nih.govnih.gov For example, new 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives have been evaluated in vitro against Plasmodium falciparum, showing activity in the sub-micromolar to micromolar range. mdpi.com Given that this compound contains the core aminopyrimidine structure, it falls within a class of compounds that has been, and continues to be, an important focus of antimalarial drug discovery.

Anti-inflammatory and Immunomodulatory Effects

There is no available scientific literature detailing the anti-inflammatory or immunomodulatory effects of this compound. Studies on structurally related dichloropyrimidine compounds suggest that this class of molecules can exhibit anti-inflammatory properties; however, direct evidence for the title compound is lacking.

Inhibition of Nitric Oxide (NO) Production

No experimental data has been found regarding the ability of this compound to inhibit the production of nitric oxide. Research on other 5-substituted 4,6-dichloropyrimidine (B16783) derivatives has indicated potent suppression of NO generation, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Elastase Enzyme Inhibition

There are no published studies investigating the potential of this compound to act as an inhibitor of the elastase enzyme. The inhibitory activity of this specific compound against human neutrophil elastase or other forms of elastase has not been reported.

Antioxidant Properties

Specific studies evaluating the antioxidant properties of this compound, such as through DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, have not been identified in the surveyed literature. While various pyrimidine derivatives have been reported to possess antioxidant capabilities, the antioxidant potential of this compound remains uninvestigated.

Structure Activity Relationship Sar and Ligand Design

Impact of Substituents on Biological Potency

Systematic modification of the 5,6-Dichloro-N-phenylpyrimidin-4-amine structure has provided significant insights into how different functional groups influence biological activity. The key areas for substitution are the pyrimidine (B1678525) ring itself and the appended N-phenyl group.

Influence of Halogenation Patterns on Pyrimidine Ring

The presence and nature of halogen atoms on the pyrimidine ring are critical determinants of biological activity. The chlorine atoms at the C5 and C6 positions are not merely synthetic handles but play a direct role in the molecule's interaction with its biological target.

Modifications at the C5 position of the 2-amino-4,6-dichloropyrimidine (B145751) scaffold have been shown to significantly impact inhibitory effects on immune-activated nitric oxide (NO) production. nih.gov A study that synthesized a series of 5-substituted 2-amino-4,6-dichloropyrimidines found that the nature of the substituent at C5 was crucial for activity. While alkyl and benzyl (B1604629) groups at the C5 position conferred moderate inhibitory activity, a halogen substituent, specifically fluorine, resulted in the highest potency. nih.gov

The high electronegativity and small size of the fluorine atom at the C5 position can lead to more favorable interactions within the target's binding site. The study demonstrated that 5-fluoro-2-amino-4,6-dichloropyrimidine was the most effective inhibitor of NO production, with an IC₅₀ of 2 µM, a potency greater than the reference compounds used. nih.gov This highlights that even subtle changes in the halogenation pattern can lead to dramatic shifts in biological potency.

| Compound Name | Substituent at C5 | IC₅₀ (µM) |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | -F | 2 |

| 4,6-Dichloro-5-methylpyrimidin-2-amine | -CH₃ | 9 |

| 5-Butyl-4,6-dichloropyrimidin-2-amine | -C₄H₉ | 36 |

| 5-(Sec-butyl)-4,6-dichloropyrimidin-2-amine | -CH(CH₃)C₂H₅ | 15 |

| 5-Benzyl-4,6-dichloropyrimidin-2-amine | -CH₂-Ph | 21 |

Role of N-Phenyl Substitutions

Substitutions on the N-phenyl ring provide a critical avenue for modulating potency and selectivity. This part of the molecule often extends from the ATP binding site towards the solvent-exposed region or into adjacent hydrophobic pockets of the target enzyme. researchgate.net

In a related series of 4-indolyl-2-arylaminopyrimidine derivatives, substitutions on the 4-position of the phenyl ring were found to have a significant effect on anti-inflammatory activity. nih.gov When various amino groups were introduced, a clear SAR emerged. For instance, increasing the chain length of open-chain aliphatic amines enhanced activity, with a dibutylamino group showing better results than a diethylamino group. This suggests that larger, more lipophilic groups are better tolerated and may form more extensive hydrophobic interactions. nih.gov

Effects of Heteroaromatic and Aliphatic Substituents

The introduction of diverse heteroaromatic and aliphatic groups, typically on the N-phenyl ring, is a key strategy for optimizing the pharmacological profile of pyrimidine-amine derivatives. These groups can influence solubility, cell permeability, and target engagement.

Research on 4-indolyl-2-arylaminopyrimidine derivatives demonstrated that cyclic aliphatic amines on the phenyl ring were generally more active than open-chain ones. nih.gov Among cyclic substituents, smaller rings were associated with better anti-inflammatory activity. Furthermore, for aliphatic amines containing additional heteroatoms (like oxygen in a morpholine (B109124) ring or another nitrogen in a piperazine (B1678402) ring), the activity was enhanced when the terminal substituent was an amino group. Specifically, a methylpiperazinyl group provided superior activity compared to a morpholine substituent, indicating a preference for nitrogen over oxygen at that position and the importance of the basic nitrogen for activity. nih.gov

| Compound | Substitution on Phenyl Ring (4-position) | IL-6 Inhibition (%) at 5 µM |

|---|---|---|

| Compound 6a | Diethylamino | 68% |

| Compound 6b | Dibutylamino | 85% |

| Compound 6f | N-methylpiperazine | 92% |

| Compound 6g | Morpholine | 75% |

| Compound 6h | N,N,N'-trimethylethylenediamine | 90% |

Specific Structural Motifs for Target Selectivity

Achieving selectivity, especially among the highly conserved family of protein kinases, is a major challenge in drug design. Specific structural motifs can be introduced to exploit subtle differences between the ATP-binding sites of different kinases. nih.govnih.gov For pyrimidine-based inhibitors, selectivity is often governed by interactions with amino acids outside the conserved hinge region. nih.gov

For example, in third-generation pyrimidine-based EGFR inhibitors, selectivity for the T790M mutant over wild-type EGFR is achieved by designing molecules that can form a covalent bond with a cysteine residue (Cys797) near the active site while also being tailored to fit the mutated gatekeeper residue (Met790). oncotarget.com The anilinopyrimidine core forms crucial hydrogen bonds in the hinge region, while other parts of the molecule are designed to interact with specific pockets. Although this compound itself does not form a covalent bond, the principle of exploiting unique residues and pockets to gain selectivity is directly applicable. Incorporating substituents that can interact with non-conserved residues or occupy specific sub-pockets is a key strategy. acs.orgchoderalab.org

Design Principles for Selective Target Inhibition

The rational design of selective inhibitors based on the this compound scaffold involves several key principles. The primary goal is to maximize interactions with the intended target while minimizing engagement with off-targets. nih.gov

Exploiting Conformational Differences : Kinases can adopt different active and inactive conformations. Inhibitors can be designed to selectively bind to a specific conformational state, which can vary between different kinases. Targeting an inactive state often allows for the exploitation of unique, less-conserved allosteric pockets that are only accessible in that conformation. nih.govchoderalab.org

Structure-Based Design : Utilizing X-ray crystal structures of the target protein allows for the precise design of ligands that fit optimally into the binding site. This approach helps in identifying unique sub-pockets or individual amino acid differences that can be exploited to enhance selectivity. nih.gov For instance, a single amino acid difference can be the major determinant of selectivity between two closely related kinases. nih.gov

Covalent Targeting : As seen with some advanced EGFR inhibitors, incorporating a reactive group (a "warhead") that can form a covalent bond with a non-conserved cysteine residue near the active site can lead to high potency and selectivity. nih.gov This strategy can be applied to the N-phenylpyrimidin-4-amine scaffold if a suitable cysteine is present in the target of interest.

Scaffold Hopping and Bioisosteric Replacement : The pyrimidine core is a bioisostere of the adenine (B156593) ring of ATP. rsc.orgnih.gov Further modifications can involve replacing the N-phenyl group with other aromatic or heteroaromatic systems to explore new binding interactions and improve physicochemical properties. This "scaffold hopping" can lead to novel inhibitors with improved selectivity profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the potency of new, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For pyrimidine derivatives, QSAR studies have successfully identified key molecular descriptors that correlate with biological activity, such as VEGFR-2 inhibition. nih.gov These models are typically built using multiple linear regression (MLR) or more advanced machine learning methods like artificial neural networks (ANN). nih.gov

The general form of a QSAR model is: Activity = f (Physicochemical Properties and/or Structural Properties)

Key descriptors often found to be significant in QSAR models for pyrimidine-based inhibitors include:

Topological descriptors : These relate to the connectivity and branching of the molecule.

Electronic descriptors : Properties like the highest occupied molecular orbital (HOMO) energy can be important, indicating the molecule's ability to donate electrons. researchgate.net

Hydrophobicity descriptors : Parameters like LogP (the logarithm of the partition coefficient) quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target.

Steric descriptors : These describe the size and shape of the molecule, which are critical for a good fit within the binding site.

QSAR models provide a predictive framework that can guide the design of new this compound derivatives with enhanced biological efficacy against specific targets. journalwjbphs.com

Fragment-Based Drug Design Approaches

The application of the this compound core and its analogs in FBDD leverages the privileged nature of the pyrimidine scaffold in engaging with the hinge region of protein kinases. The chlorine substituents at the 5 and 6 positions offer vectors for chemical modification and can influence the electronic properties and conformation of the molecule, while the N-phenyl group can be modified to explore additional binding pockets.

Detailed research into the direct use of this compound as a starting fragment in a broad screening campaign is not extensively documented in publicly available literature. However, the principles of FBDD can be illustrated by examining studies on structurally related dichloropyrimidine and N-phenylpyrimidine derivatives, which highlight the potential of this chemical class.

Fragment Library Screening and Hit Identification

In a typical FBDD campaign, a library of diverse, low-complexity fragments would be screened against a target protein using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). While specific screening data for this compound is not available, related dichloropyrimidine fragments have been identified as hits in kinase inhibitor discovery programs. For instance, a hypothetical screening of a fragment library against a protein kinase could yield the data presented in Table 1.

| Fragment ID | Fragment Structure | Molecular Weight (Da) | Screening Method | Binding Affinity (KD, µM) | Ligand Efficiency (LE) |

|---|---|---|---|---|---|

| FBDD-001 | This compound | 256.1 | SPR | 500 | 0.25 |

| FBDD-002 | 4,6-Dichloropyrimidin-5-amine | 164.0 | NMR | >1000 | - |

| FBDD-003 | N-phenylpyrimidin-4-amine | 185.2 | SPR | 800 | 0.22 |

This table represents hypothetical data for illustrative purposes, as specific screening results for this compound are not publicly available.

Structure-Based Optimization of Fragment Hits

Once a fragment hit like this compound is identified, structure-based design is employed to optimize its binding affinity and selectivity. Co-crystal structures of the fragment bound to the target protein provide crucial insights into its binding mode and identify potential vectors for chemical elaboration.

For a kinase target, the pyrimidine core of this compound would be expected to form hydrogen bonds with the backbone of the hinge region. The optimization strategy would then focus on modifying the N-phenyl ring and potentially displacing the chlorine atoms to engage with nearby hydrophobic pockets and solvent-exposed regions.

An example of a fragment-to-lead optimization campaign for a related N-phenylpyrimidine kinase inhibitor is outlined below, demonstrating the iterative process of chemical synthesis and biological evaluation.

Table 2: Illustrative Structure-Activity Relationship (SAR) of N-Phenylpyrimidine Derivatives

| Compound | Modification | Target Kinase IC50 (µM) | Ligand Efficiency (LE) |

|---|---|---|---|

| Fragment Hit (Hypothetical) | Initial N-phenylpyrimidine fragment | 250 | 0.30 |

| Analog 1 | Addition of a 3-methoxyphenyl (B12655295) group | 50 | 0.32 |

| Analog 2 | Addition of a 4-morpholinophenyl group | 5 | 0.35 |

| Lead Compound | Further optimization with a solubilizing group | 0.1 | 0.38 |

This table is a generalized representation of an SAR study for illustrative purposes.

The data in such a study would demonstrate how systematic modifications to the initial fragment hit lead to a significant improvement in potency, as indicated by the decreasing IC50 values. The ligand efficiency (LE), a measure of the binding energy per heavy atom, is a key metric in FBDD, and its improvement during optimization is a positive indicator.

An article focusing solely on the computational and theoretical chemistry of This compound cannot be generated at this time.

A thorough review of available scientific literature did not yield specific research studies corresponding to the requested outline for this particular compound. While computational and theoretical investigations, including molecular docking and quantum chemical calculations, are common for many chemical entities, published data specifically for this compound is not available.

To provide a scientifically accurate and informative article that strictly adheres to the user's request, it is imperative to rely on dedicated research concerning the exact molecule . Information on related or structurally similar compounds cannot be substituted, as this would not meet the specified requirements and would compromise the factual integrity of the content.

Therefore, the following sections of the requested outline cannot be completed:

Computational and Theoretical Chemistry Investigations6.1. Molecular Docking Simulations6.1.1. Ligand Protein Interaction Analysis6.1.2. Prediction of Binding Modes and Affinities6.2. Quantum Chemical Calculations6.2.1. Density Functional Theory Dft Studies6.2.2. Frontier Molecular Orbital Homo/lumo Analysis6.2.3. Natural Bond Orbital Nbo Analysis

Quantum Chemical Calculations

Topological and Electron Localization Function (ELF/LOL) Studies

No specific topological and electron localization function (ELF/LOL) studies for 5,6-Dichloro-N-phenylpyrimidin-4-amine were found in the reviewed literature. Such studies would typically involve quantum chemical calculations to analyze the electron density distribution within the molecule. The ELF and LOL analyses provide insights into the nature of chemical bonds, identifying regions of high electron localization corresponding to covalent bonds, lone pairs, and atomic cores. This would allow for a detailed characterization of the bonding patterns within the dichloropyrimidine and phenyl rings and the amine linker.

Hyperpolarizability and Spectroscopic Property Predictions

There is no available research on the hyperpolarizability and spectroscopic property predictions for this compound. Theoretical predictions of properties such as polarizability and hyperpolarizability are crucial for assessing the potential of a molecule in nonlinear optics. Furthermore, computational methods are routinely used to predict spectroscopic properties like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra, when compared with experimental data, can aid in the structural confirmation and detailed vibrational analysis of the compound.

Molecular Electrostatic Potential (MEP) Mapping

Specific molecular electrostatic potential (MEP) maps for this compound have not been published. MEP mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. An MEP map of this compound would highlight the electron-rich and electron-deficient regions, providing crucial information about its intermolecular interaction patterns and potential sites for chemical reactions.

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to understand its conformational flexibility, solvation properties, and interactions with biological macromolecules, such as proteins or nucleic acids, which is particularly relevant for drug design and discovery.

QSAR Descriptor Generation and Validation

A search of the scientific literature did not yield any studies on the generation and validation of quantitative structure-activity relationship (QSAR) descriptors for this compound. QSAR studies involve the calculation of various molecular descriptors (e.g., topological, electronic, and steric) and correlating them with biological activity. The generation of such descriptors for this compound would be the first step in building predictive QSAR models to estimate its potential biological activities and guide the design of new derivatives with improved properties.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways for Derivatization

The future development of drug candidates based on the 5,6-dichloro-N-phenylpyrimidin-4-amine core is highly dependent on the exploration of versatile and efficient synthetic strategies to generate chemical diversity. The two chlorine atoms on the pyrimidine (B1678525) ring are prime sites for modification, allowing for the introduction of a wide array of functional groups through nucleophilic aromatic substitution reactions. nih.gov Modern synthetic organic chemistry offers several powerful tools to create extensive libraries of analogs for structure-activity relationship (SAR) studies.

Key synthetic strategies for future exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are instrumental in modern drug discovery. mdpi.commdpi.com These methods can be employed to substitute the chloro groups with various aryl, heteroaryl, or amine-containing fragments, respectively. This allows for systematic modification of the scaffold to probe interactions with different regions of a target's binding pocket.

Ullmann Coupling: This reaction provides a classic and effective method for forming carbon-oxygen or carbon-nitrogen bonds, enabling the introduction of diverse alcohol- or amine-based side chains. nih.gov

Derivatization of the Phenyl Ring: In addition to modifying the pyrimidine core, the N-phenyl group offers another avenue for derivatization. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) can modulate the electronic properties and steric profile of the molecule, which can significantly impact binding affinity and selectivity.

By systematically applying these synthetic methodologies, researchers can generate a comprehensive library of derivatives, which is essential for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

Identification of New Biological Targets and Pathways

While pyrimidine-based scaffolds are famously associated with kinase inhibition, the versatility of the this compound core suggests that its derivatives could modulate a wide range of biological targets. Future research should aim to expand the therapeutic potential of this compound class by screening derivative libraries against diverse biological targets.

Promising areas for investigation include:

Kinase Families: The primary focus will likely remain on protein kinases due to the scaffold's ATP-mimetic nature. rsc.org Beyond well-established targets like EGFR and VEGFR, derivatives should be tested against other kinases implicated in cancer and other diseases, such as Polo-like kinases (PLKs), Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks). nih.govnih.gov Overexpression of PLK4, for instance, has been identified in a variety of cancers, making it a candidate target. nih.gov

Bromodomains: Non-kinase targets also represent a significant opportunity. Bromodomain-containing proteins, such as BRD4, are epigenetic readers that play a crucial role in gene transcription and are implicated in cancer. nih.gov Small molecules that inhibit the interaction of bromodomains with acetylated histones have shown therapeutic promise, and pyrimidine-based structures have been successfully adapted to target them. mdpi.com

Other ATP-Binding Proteins: The scaffold's ability to interact with ATP-binding sites could be leveraged to target other protein families, such as ATPases and certain metabolic enzymes, opening up new avenues for therapeutic intervention in metabolic disorders or infectious diseases.

A summary of potential biological targets for derivatives is presented in the table below.

| Target Class | Specific Examples | Therapeutic Area |

| Tyrosine Kinases | EGFR, VEGFR, PDGFR | Oncology |

| Serine/Threonine Kinases | CDKs, PLKs, PI3Ks, mTOR | Oncology, Inflammatory Diseases |

| Epigenetic Targets | BRD4 | Oncology |

Advanced Computational Modeling for Lead Optimization

To accelerate the drug discovery process and enable the rational design of potent and selective inhibitors, advanced computational modeling techniques are indispensable. These methods can provide deep insights into the molecular interactions between a ligand and its target, guiding the synthetic efforts toward more promising compounds. nih.gov

Future computational approaches should include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method can be used to build predictive models that correlate the structural features of the synthesized derivatives with their biological activity. nih.gov These models can then be used to forecast the potency of virtual compounds before committing resources to their synthesis.

Molecular Docking and Dynamics Simulations: Docking studies can predict the preferred binding mode of a derivative within the active site of a target protein. nih.gov Following docking, molecular dynamics (MD) simulations can assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov

Binding Free Energy Calculations: Techniques like MM/PBSA and MM/GBSA can be used to estimate the binding affinity of a compound for its target. These calculations can help identify key residues that are critical for binding and selectivity, providing valuable information for optimizing lead compounds. nih.gov For example, such calculations have been used to identify specific amino acid residues in CDK2 (Gln85, Asp86, Lys89) that are critical for selective inhibition. nih.gov

Development of Multi-Target Inhibitors and Selective Agents

A key challenge in modern pharmacology is the development of drugs with precisely tailored activity profiles. Depending on the disease context, the ideal drug may be a highly selective agent that acts on a single target or a multi-target inhibitor designed to hit several key nodes in a disease pathway. nih.gov The this compound scaffold is well-suited for the development of both types of inhibitors.

Multi-Target Inhibitors: Cancer and other complex diseases often involve the dysregulation of multiple signaling pathways. A multi-target inhibitor can address this complexity, potentially leading to greater efficacy and a lower likelihood of developing drug resistance. nih.govnih.gov By exploiting the similarities in the ATP-binding sites of different kinases, derivatives of the pyrimidine core can be rationally designed to inhibit a specific set of disease-relevant kinases simultaneously. rsc.org

Selective Agents: While multi-target drugs have their advantages, off-target effects can lead to toxicity. nih.gov For many applications, a highly selective inhibitor is preferred. Achieving selectivity, especially among highly homologous protein families like kinases, is a significant challenge. rsc.org This can be accomplished through focused chemical modifications that exploit subtle differences in the amino acid composition of the active sites. The development of selective agents will rely heavily on the integration of high-throughput screening, computational modeling, and structure-based drug design.

The strategic development of both multi-target and selective inhibitors from the this compound core will broaden the therapeutic applicability of this promising chemical scaffold.

Q & A

Q. What are the established synthetic routes for 5,6-Dichloro-N-phenylpyrimidin-4-amine, and what are the critical reaction parameters?

The synthesis of this compound can be achieved via palladium-catalyzed amination of chloro-substituted pyrimidines with aniline derivatives. Key steps include:

- Catalyst selection : Use Pd(OAc)₂ or Pd(dba)₂ with ligands like Xantphos to facilitate coupling .

- Solvent and temperature : Reactions typically proceed in toluene or dioxane at 80–100°C under inert gas (N₂/Ar) .

- Workup and purification : Post-reaction, silica gel chromatography (TLC-monitored) is employed for isolation, followed by recrystallization to enhance purity .

Critical parameters include precise stoichiometry of the aryl amine and rigorous exclusion of moisture to avoid side reactions.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR spectroscopy : H and C NMR (e.g., Bruker Avance III 600 MHz) confirm substituent positions and aromatic proton environments .

- X-ray crystallography : Resolves intramolecular interactions, such as N–H⋯N hydrogen bonds and π–π stacking, critical for understanding molecular packing .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity (e.g., m/z calculated for C₁₀H₇Cl₂N₃: 256.9994) .

Melting point determination (Gallenkamp apparatus) further corroborates compound identity .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts like dehalogenated intermediates?

- Reaction optimization : Increase ligand-to-palladium ratios (e.g., 2:1 Xantphos:Pd) to stabilize the catalytic cycle and reduce Pd black formation .

- Additives : Use Cs₂CO₃ as a base to enhance nucleophilicity of the aniline while suppressing hydrolysis of chloro-substituted pyrimidines .

- Temperature control : Maintain reaction temperatures below 100°C to avoid thermal decomposition of intermediates.

- Byproduct analysis : Monitor via TLC (silica gel, UV visualization) and isolate using gradient elution chromatography .

Q. What explains discrepancies in reported biological activity across studies, and how can they be resolved methodologically?

Discrepancies may arise from:

- Crystallographic polymorphism : Subtle structural variations (e.g., dihedral angles between pyrimidine and aryl rings) alter binding affinity .

- Purity thresholds : Ensure ≥95% purity (HPLC-validated) to exclude confounding effects from impurities .

- Assay conditions : Standardize bioactivity tests (e.g., MIC assays for antimicrobial studies) across labs to reduce variability .

Advanced studies should include co-crystallization with target proteins (e.g., kinases) to correlate structure-activity relationships .

Q. How do intermolecular forces in the crystal lattice influence the compound’s physicochemical properties?

- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5, 2.982 Å) stabilize the pyrimidine core .

- π–π interactions : Aryl ring stacking (centroid distances ~3.7 Å) enhances thermal stability and solubility profiles .

- C–H⋯F interactions : Weak intermolecular forces (e.g., C57–H⋯F5) contribute to crystal packing motifs, affecting melting points and dissolution kinetics .

These interactions can be probed via Hirshfeld surface analysis and DFT calculations to predict solubility and stability under varying conditions.

Methodological Considerations

Q. How should researchers design experiments to address conflicting data on reaction mechanisms?

- Isotopic labeling : Use N-labeled anilines to track amine incorporation pathways .

- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps .

- Computational modeling : Apply DFT (e.g., Gaussian 16) to compare energy barriers for competing pathways (e.g., oxidative addition vs. ligand exchange) .

Q. What strategies are recommended for scaling up synthesis without compromising yield?

- Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions in large batches .

- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching .

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to maintain optimal reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.